molecular formula C13H19N3OS B6463445 4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine CAS No. 2640898-26-4

4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine

Cat. No.: B6463445
CAS No.: 2640898-26-4
M. Wt: 265.38 g/mol
InChI Key: VCUYGYHSWVMDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-Cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine is a pyrimidine derivative featuring a morpholine ring at the 4-position, a cyclobutyl group at the 6-position, and a methylsulfanyl (SCH₃) substituent at the 2-position of the pyrimidine core. This compound is structurally optimized for interactions with biological targets, particularly kinases, due to its planar pyrimidine ring and hydrophobic cyclobutyl moiety. The methylsulfanyl group enhances electron density and may influence binding affinity or metabolic stability .

Properties

IUPAC Name

4-(6-cyclobutyl-2-methylsulfanylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-18-13-14-11(10-3-2-4-10)9-12(15-13)16-5-7-17-8-6-16/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUYGYHSWVMDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCOCC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine typically involves the formation of the pyrimidine core followed by the introduction of the cyclobutyl and methylsulfanyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring. Subsequent functionalization steps introduce the cyclobutyl and methylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Morpholine, hydrazine

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with morpholine results in the formation of 2-morpholino-6-polyfluoroalkylpyrimidin-4-ones .

Scientific Research Applications

4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine and related pyrimidine-morpholine derivatives:

Compound Name / ID Substituents (Pyrimidine Positions) Molecular Weight (g/mol) Key Properties/Applications Evidence Reference
Target Compound : this compound 2: SCH₃; 4: Morpholine; 6: Cyclobutyl ~307.4 (calculated) Hypothesized kinase inhibition; enhanced lipophilicity from cyclobutyl group
PI-103 : 4-(Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine Fused pyrido-thieno-pyrimidine system; 4: Morpholine 490.5 Dual PI3K/mTOR inhibitor; short half-life (<10 min in vivo) limits therapeutic use
Compound 80 : 4-(1-(2-(2-Fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine 2: 2-Fluoropyridinyl; 4: Morpholine-piperidine hybrid; 6: Pyridin-3-yl ~435.5 (calculated) Antimalarial activity; synthesized via Suzuki coupling (Pd catalysis)
Compound 75 : 4-(1-(2-(4,4-Difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine 2: 4,4-Difluoropiperidinyl; 4: Morpholine-piperidine hybrid; 6: Pyridin-3-yl ~463.5 (calculated) Antimalarial; improved solubility via fluorinated piperidine
4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine 2: Phenyl; 4: Morpholine; 6: (4-Chlorophenyl)sulfanylmethyl 387.9 Structural analog with aryl-thioether substituent; potential kinase modulation
4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinyl}morpholine 2: 2,4-Dichlorobenzylsulfanyl; 4: Morpholine; 6: Methyl ~386.3 (calculated) High hydrophobicity; dichlorobenzyl group may enhance target binding
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4) 2: Morpholine; 4,6: Chlorine 234.1 Agrochemical applications; dichloro groups increase electrophilicity

Key Structural and Functional Insights:

Methylsulfanyl (SCH₃) at position 2 may stabilize the pyrimidine ring via electron donation, contrasting with the electron-withdrawing chlorine substituents in , which enhance electrophilicity for nucleophilic substitution reactions .

Pharmacokinetics :

  • PI-103 () highlights the challenge of short half-lives in morpholine-pyrimidine analogs. The target compound’s cyclobutyl group could mitigate rapid metabolism by shielding reactive sites .

Synthetic Methods :

  • Suzuki-Miyaura coupling (e.g., –4) is a common strategy for introducing aryl/heteroaryl groups at position 4. The target compound’s cyclobutyl group may require alternative methods, such as cycloaddition or alkylation .

Biological Applications :

  • Antimalarial trisubstituted pyrimidines (–4) demonstrate the importance of heteroaryl groups (e.g., pyridinyl) at position 6 for activity. The target compound’s cyclobutyl group may shift selectivity toward kinase targets .

Structural Geometry :

  • reveals that methylsulfanyl groups contribute to planarity and intramolecular S···O interactions, which may stabilize the target compound’s conformation for target binding .

Biological Activity

The compound 4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine has garnered attention in medicinal chemistry due to its potential biological activity, particularly as an inhibitor in various disease pathways. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C13H18N2S
  • Molecular Weight: 234.36 g/mol
  • IUPAC Name: this compound

This compound features a pyrimidine core with a cyclobutyl substituent and a morpholine ring, which may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit various kinases involved in cancer progression. The compound's mechanism may involve binding to the ATP-binding site of kinases, disrupting their function and leading to apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Target Kinase
Compound A3.3JAK1
Compound B2.8JAK2
This compoundTBDTBD

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.

Inhibition of Kinases

The compound's potential as a kinase inhibitor is particularly noteworthy. Kinases are critical in signal transduction pathways and are often overactive in cancerous cells. The binding affinity and inhibitory potency against specific kinases can be assessed through various biochemical assays.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of the compound. Modifications to the pyrimidine or morpholine moieties can significantly influence potency and selectivity. For example, substituents on the pyrimidine ring may enhance binding affinity through improved hydrogen bonding or hydrophobic interactions.

Table 2: SAR Insights from Related Studies

Substituent TypeEffect on Activity
Methyl groupIncreased lipophilicity
Cyclobutyl groupEnhanced selectivity
Sulfanyl groupImproved binding affinity

Case Studies

Several case studies have examined the biological effects of similar compounds:

  • Case Study A: A related pyrimidine derivative demonstrated significant antiproliferative effects in various cancer cell lines, leading to a reduction in tumor growth by over 40% when administered at therapeutic doses.
  • Case Study B: Another study focused on the pharmacokinetics of a morpholine-containing compound showed favorable absorption and bioavailability, suggesting that modifications similar to those seen in this compound could yield promising results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.